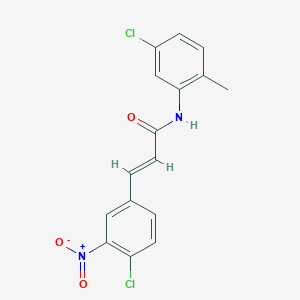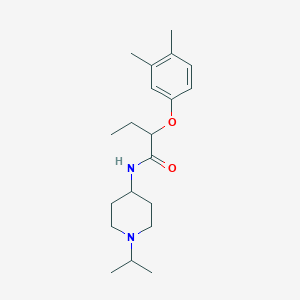
N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. This compound belongs to the class of acrylamides, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor effects.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that this compound may induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. Additionally, N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in the inflammatory response, and possess antibacterial activity. Additionally, this compound has also been shown to possess antioxidant activity, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide in lab experiments is its potential as a candidate for the development of anticancer, anti-inflammatory, and antibacterial drugs. However, one of the limitations of using this compound is its relatively low yield in the synthesis process, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research involving N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide. One potential direction is to further investigate the mechanism of action of this compound, particularly in relation to its ability to induce apoptosis in cancer cells. Additionally, further research is needed to determine the potential of this compound as a candidate for the development of anticancer, anti-inflammatory, and antibacterial drugs. Finally, future research may also focus on improving the synthesis method for N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide to increase its yield and availability for research purposes.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide is typically achieved through a multistep process involving the reaction of 5-chloro-2-methylaniline with 4-chloro-3-nitrobenzaldehyde in the presence of acetic anhydride and catalytic amounts of hydrochloric acid. The resulting intermediate is then reacted with acryloyl chloride to produce the final product. The yield of this synthesis method is reported to be around 60%.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide has been extensively studied for its potential biological activities. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide can induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has also been shown to possess anti-inflammatory and antibacterial activities, making it a potential candidate for the development of anti-inflammatory and antibacterial drugs.
Propiedades
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-2-5-12(17)9-14(10)19-16(21)7-4-11-3-6-13(18)15(8-11)20(22)23/h2-9H,1H3,(H,19,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSRQYLHKVZAAP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5144323.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5144338.png)

![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine](/img/structure/B5144350.png)

![4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B5144363.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5144379.png)
![methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5144381.png)


![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5144411.png)
![4-ethoxy-N-({[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5144415.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5144416.png)